molecular formula C6H5BrN2O2 B2551400 3-Bromo-2-methyl-6-nitropyridine CAS No. 1231930-13-4

3-Bromo-2-methyl-6-nitropyridine

Cat. No. B2551400
M. Wt: 217.022
InChI Key: WEZKULYNVOIOOV-UHFFFAOYSA-N
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Description

Quantum Mechanical and Spectroscopic Analysis

The first paper presents a comprehensive study on the molecular structure, electronic, and vibrational characteristics of 2-Amino-3-bromo-5-nitropyridine, which is closely related to the compound of interest, 3-Bromo-2-methyl-6-nitropyridine. The research utilizes Density Functional Theory (DFT) with a B3LYP functional and a 6-311++G (d, p) basis set to obtain vibrational frequencies, which are then compared with experimental FT-IR and FT-Raman spectral data. The agreement between the simulated and observed spectra confirms the accuracy of the theoretical model. The study also includes quantum chemical calculations to determine various properties such as HOMO-LUMO energies, electronegativity, and chemical potential. The low softness value and high electrophilicity index suggest significant biological activity. Additionally, the title compound's potential as a Non-Linear Optical (NLO) material is highlighted by its high first-order hyperpolarizability and non-zero dipole moment. The paper also explores the thermodynamic properties of the molecule, revealing the relationship between heat capacity, entropy, and enthalpy changes with temperature. Finally, docking studies predict the binding orientation, affinity, and activity of the compound, with a notable interaction with the protein 5FCT, a Dihydrofolate synthase inhibitor .

Chemical Reactions Analysis

The second paper investigates the reactions of various bromomethyl-nitropyridines with aromatic amines, which is relevant to understanding the chemical behavior of 3-Bromo-2-methyl-6-nitropyridine. The study shows that 2-Bromomethyl-3-nitropyridine reacts with aromatic amines at room temperature to yield 2-arylaminomethyl-3-nitropyridines. However, at higher temperatures, the reaction products are 2H-pyrazolo[4,3-b]pyridines. Similarly, 4-bromomethyl-3-nitropyridine leads to the formation of 2H-pyrazolo[3,4-c]pyridines. These findings indicate that the bromomethyl group on the nitropyridine ring is reactive and can undergo transformations to form various heterocyclic compounds, depending on the reaction conditions .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 3-Bromo-2-methyl-6-nitropyridine, the studies on related compounds offer insights into the properties that might be expected. The quantum mechanical and spectroscopic analysis from the first paper suggests that similar nitropyridine compounds exhibit distinct electronic and vibrational characteristics that can be studied using DFT and spectroscopic methods. The chemical reactions analysis from the second paper indicates that the bromomethyl group is a key reactive site, which could imply that 3-Bromo-2-methyl-6-nitropyridine may also participate in reactions with nucleophiles such as aromatic amines to form new compounds. The potential NLO properties and biological activity highlighted in the first paper may also be relevant for the compound of interest, suggesting possible applications in materials science and pharmaceuticals .

Scientific Research Applications

Reactivity with Ammonia

One application of derivatives of nitropyridines, closely related to 3-Bromo-2-methyl-6-nitropyridine, involves their reactivity towards ammonia. This reactivity is influenced by the polarity of the solvent, which accelerates substitution processes, particularly when substituents are in the para or ortho position relative to the nitro-group. This reactivity has been utilized in the synthesis of various derivatives of aminopyridines, demonstrating the compound's usefulness in synthesizing new chemical entities (Hertog & Jouwersma, 1953).

Spectroscopic Studies

Spectroscopic studies, particularly vibrational spectroscopic (FT-IR and FT-Raman) studies, are another area where related compounds like 3-hydroxy-6-methyl-2-nitropyridine are used. These studies provide insights into the molecular structure and characteristics of these compounds, leveraging techniques like density functional theory for analysis. Such studies are fundamental in understanding the molecular behavior and properties of these compounds (Karnan, Balachandran, & Murugan, 2012).

Reaction with Nucleophilic Reagents

Another significant application is the reaction of nitropyridine N-oxides with nucleophilic reagents. For example, derivatives of 3-Bromo-4-nitropyridine N-oxides undergo various reactions leading to the formation of different compounds, such as bis(ethoxycarbonyl)methyl- and cyano(ethoxycarbonyl)methyl-pyridine N-oxides. These reactions are influenced by electronic and steric effects of substituent groups, which are key in synthetic chemistry (MatsumuraEizo & ArigaMasahiro, 2006).

Molecular Docking and Biological Interactions

Computational calculations have been used to study the molecular structure and energy of derivatives such as 5-bromo-3-nitropyridine-2-carbonitrile. These studies involve molecular docking with target proteins to investigate the biological significance of these molecules. Such research indicates the potential of these compounds in drug design and understanding molecular interactions (Arulaabaranam, Muthu, Mani, & Geoffrey, 2021).

Nucleophilic Substitution Reactions

Research also explores nucleophilic substitution reactions with amines, leading to products like nitro-group migration products. These studies contribute to our understanding of rearrangement mechanisms and the behavior of nitropyridines in various solvents and conditions, crucial for synthetic applications (Yao, Blake, & Yang, 2005).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-bromo-2-methyl-6-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c1-4-5(7)2-3-6(8-4)9(10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZKULYNVOIOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-methyl-6-nitropyridine

Citations

For This Compound
1
Citations
C Bourgard, D Rodríguez-Hernández, A Rudenko… - Antibiotics, 2022 - mdpi.com
Antibiotic resistance among bacteria is a growing global challenge. A major reason for this is the limited progress in developing new classes of antibiotics active against Gram-negative …
Number of citations: 4 www.mdpi.com

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